Cesium diiodide
Description
Theoretical Frameworks for Alkali Halide Systems
The behavior of alkali halide systems, including those of cesium and iodine, is fundamentally governed by the principles of ionic and covalent bonding. Theoretical models, ranging from early phenomenological pair potentials to modern quantum chemical methods like density functional theory (DFT), have been employed to describe the structures, stabilities, and electronic properties of these compounds. fiu.edu For cesium-iodine systems, these theoretical frameworks are essential for predicting the existence and characteristics of various polyiodide anions, where iodine atoms form chains or networks. researchgate.net
The diiodide anion (I₂⁻) is a radical species that has been studied theoretically. Its stability and bonding characteristics are of significant interest as it represents a bridge between the simple iodide anion (I⁻) and the more complex polyiodides. acs.orgberkeley.edu
Historical Context of Cesium-Iodine Compound Investigations
The investigation of cesium-iodine compounds has a rich history, dating back to early studies on phase equilibria and the discovery of polyiodides. acs.orgacs.org Phase diagram studies of the cesium iodide-iodine system have been instrumental in identifying stable compounds like CsI₃. tudelft.nlfrontiersin.org While these historical studies primarily focused on neutral, bulk compounds, the advent of advanced spectroscopic techniques has enabled the investigation of transient and gas-phase species, including the cesium diiodide anion. fiu.edubrown.edu The history of polyiodides can be traced back to the 18th century, with many aspects of their chemistry still under investigation. researchgate.netresearchgate.net
Current Research Landscape and Emerging Trends in Cesium-Iodine Chemistry
Contemporary research into cesium-iodine chemistry is driven by applications in energy, electronics, and nuclear safety. In the context of molten salt reactors, understanding the behavior of cesium and iodine species is critical for safety assessments. rsc.orgeuropa.euresearchgate.net The formation of various cesium-iodine species can impact the volatility and transport of radioactive iodine. nih.gov Furthermore, the use of cesium iodide in perovskite solar cells has spurred research into the complex interplay of different cesium-iodine phases and their impact on device performance and stability. nih.govfrontiersin.orgresearchgate.net The study of less common species like the diiodide anion contributes to a more complete picture of the chemical processes occurring in these advanced materials systems.
Detailed Research Findings on this compound (CsI₂⁻)
While a neutral, stable bulk compound with the formula CsI₂ is not described in the scientific literature, the this compound anion (CsI₂⁻) has been the subject of both experimental and theoretical investigations, primarily in the gas phase.
A significant experimental value obtained for the CsI₂ species is its electron affinity, which is the energy released when an electron is added to a neutral species to form an anion. For CsI₂, this value has been accurately determined through photoelectron imaging and spectroscopy.
| Species | Electron Affinity (eV) | Reference |
|---|---|---|
| CsI₂ | 4.52 ± 0.02 | brown.edu |
Theoretical calculations, including those employing ab initio methods, have been crucial in understanding the bonding within the CsI₂⁻ anion. These studies reveal a transition from the expected ionic character in CsI₂⁻ to a more covalent nature in analogous compounds with less electropositive metals. fiu.edubrown.edu Spin-orbit coupling is a significant factor in accurately describing the electronic structure of diiodide complexes. brown.edu
The diiodide anion (I₂⁻) itself has been studied in various environments, often generated from the photodissociation of the triiodide anion (I₃⁻). acs.org Ultrafast transient absorption spectroscopy has been used to probe the vibrational and rotational dynamics of I₂⁻. acs.org
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 386.714 g/mol | PubChem |
| Formal Charge | -1 | PubChem |
The synthesis of materials containing the diiodide anion is not straightforward, as it is a reactive intermediate. However, studies on the synthesis of various cesium-iodine nanomaterials and thin films provide insights into the complex chemistry of this system. researchgate.net For instance, the reaction of cesium oleate (B1233923) with germanium iodide has been used to produce cesium iodide nanocrystals. researchgate.net While not directly yielding a diiodide compound, such research explores the precursor chemistry that could potentially be adapted to stabilize more exotic iodine species.
Structure
2D Structure
Properties
CAS No. |
56749-51-0 |
|---|---|
Molecular Formula |
CsI2- |
Molecular Weight |
386.7144 g/mol |
IUPAC Name |
cesium;diiodide |
InChI |
InChI=1S/Cs.2HI/h;2*1H/q+1;;/p-2 |
InChI Key |
UZVVKYYCGIMRJO-UHFFFAOYSA-L |
Canonical SMILES |
[I-].[I-].[Cs+] |
Origin of Product |
United States |
Synthesis Methodologies for Cesium Containing Iodide Materials
Solution-Based Synthesis Approaches
Solution-based synthesis represents a versatile and widely utilized strategy for producing a range of cesium-containing iodide materials, from nanocrystals to thin films. These methods involve the dissolution of precursors in solvents, followed by a chemical reaction that leads to the formation of the desired material.
The hot-injection method is a popular colloidal synthesis technique for producing high-quality, monodisperse nanocrystals (NCs). rsc.orgcityu.edu.hk This approach involves the rapid injection of a precursor solution into a hot solvent containing other reactants and coordinating ligands. rsc.orgresearchgate.net The sudden increase in precursor concentration induces nucleation, followed by crystal growth, which can be carefully controlled. optica.org
The selection of appropriate precursors and the precise control of their stoichiometric ratios are critical for the successful synthesis of cesium iodide-based nanocrystals. rsc.org For the synthesis of cesium iodide (CsI) nanocrystals, cesium oleate (B1233923) is commonly used as the cesium source. rsc.orgmdpi.com This precursor is prepared by reacting cesium carbonate (Cs2CO3) or cesium acetate (B1210297) (CsOAc) with oleic acid in a high-boiling point solvent like 1-octadecene (B91540) (ODE). rsc.orgmdpi.comberkeley.edu
In one example of CsI NC synthesis, germanium(II) diiodide (GeI2) was used as the iodide source. rsc.orgrsc.org The reaction between cesium oleate and GeI2 in the presence of ligands yields CsI NCs. rsc.orgrsc.org Similarly, for the synthesis of cesium tin halide (CsSnX3) perovskite nanocrystals, a tin halide solution is injected into a cesium carbonate precursor solution. acs.org The molar ratio of the precursors, such as the Cs/Pb ratio in the synthesis of cesium lead halide nanocrystals, is a dominant factor in determining the final product phase. rsc.org
Table 1: Precursors Used in Hot-Injection Synthesis
| Target Material | Cesium Precursor | Iodide/Halide Precursor | Solvent/Ligands |
| CsI NCs | Cesium Oleate (from Cs2CO3 and Oleic Acid) | Germanium(II) Diiodide (GeI2) | 1-Octadecene (ODE), Oleic Acid (OA), Oleylamine (OAm) |
| CsSnX3 NCs | Cesium Carbonate (Cs2CO3) | Tin(II) Halide (SnX2) | Oleic Acid, Oleylamine |
| CsPbX3 NCs | Cesium Oleate (from Cs2CO3 and Oleic Acid) | Lead(II) Halide (PbX2) | 1-Octadecene (ODE), Oleic Acid (OA), Oleylamine (OAm) |
This table provides examples of precursor combinations used in the hot-injection synthesis of various cesium-containing iodide and halide nanocrystals.
The morphology of the resulting nanocrystals can be precisely controlled by the use of coordinating ligands. rsc.orgacs.org These ligands, typically long-chain organic molecules like oleic acid and oleylamine, bind to the surface of the growing nanocrystals and influence their growth rates along different crystallographic facets. acs.orgresearchgate.net By manipulating the types and ratios of these ligands, various shapes can be achieved. rsc.orgnih.gov
For instance, in the synthesis of CsI nanocrystals, manipulating the ratio of the iodide and cesium precursors and the types of ligands allowed for the creation of nanospheres, hexagonal nanoplates, and nanocubes. rsc.orgrsc.org The use of different organic acids and amines in a reprecipitation process has also been shown to engineer the shape of CsPbX3 nanocrystals into quantum dots, nanocubes, nanorods, and nanoplatelets. nih.gov
Table 2: Ligand Effects on Nanocrystal Morphology
| Nanocrystal Material | Ligands Used | Resulting Morphology |
| CsI | Oleic Acid, Oleylamine | Nanospheres, Hexagonal Nanoplates, Nanocubes |
| CsPbX3 | Oleic Acid, Oleylamine | Nanocubes |
| CsPbX3 | Various Organic Acids and Amines | Spherical Quantum Dots, Nanocubes, Nanorods, Nanoplatelets |
This table illustrates how the choice of ligands can direct the final shape of the synthesized nanocrystals.
Syntheses of many cesium-containing iodide materials, particularly those involving tin (Sn2+), are highly sensitive to oxygen and moisture. rsc.orgacs.org Therefore, these reactions are typically performed under air-free conditions using standard Schlenk line techniques or inside a glovebox. rsc.orgrsc.org This involves degassing the solvents and precursors under vacuum and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the synthesis process to prevent oxidation and degradation of the materials. mdpi.comberkeley.edu
Wet chemical synthesis encompasses a variety of solution-based methods for producing nanomaterials. jetir.orgrsc.org These bottom-up approaches, which include techniques like sol-gel and precipitation, involve mixing precursors in a controlled manner to form a colloidal solution from which the nanomaterials are formed. jetir.orgyoutube.com A wet chemical synthesis route has been successfully demonstrated for preparing ionic cesium iodide (CsI) colloidal nanocrystals with controlled morphologies. rsc.orgrsc.org This approach provides an efficient pathway to high-quality ionic NCs, which have traditionally been challenging to synthesize due to their high solubility in polar solvents. rsc.orgmdpi.com
Solution-based reactions are also employed for the fabrication of thin films of perovskite materials. For example, stable crystalline thin films of cesium tin iodide (CsSnI3) have been prepared by mixing solutions of cesium iodide (CsI) and tin(II) chloride (SnCl2). preprints.org In this process, a solution of CsI in deionized water and a solution of SnCl2 in ethyl alcohol are prepared and then mixed at room temperature. preprints.org This method allows for the formation of stable CsSnI3 perovskite films that retain their black perovskite phase for extended periods. preprints.org Another approach involves a two-step sequential deposition where films of CsI and tin(II) iodide (SnI2) are reacted at elevated temperatures to form B-γ-CsSnI3 thin films. researchgate.net
Solution Reaction for Perovskite Thin Films (e.g., CsSnI3 from CsI and SnCl2)
Crystal Growth Techniques
The growth of high-quality single crystals is essential for fundamental studies of material properties and for certain applications that require large, defect-free crystals. Various techniques have been adapted for growing bulk crystals of cesium-containing iodide materials.
The Bridgman technique is a widely used method for growing single crystals from a melt. scribd.comalineason.comwikipedia.org This method involves melting a polycrystalline material in a crucible and then slowly solidifying it from one end. A seed crystal can be used to control the crystallographic orientation of the growing crystal. scribd.comalineason.comwikipedia.org
For cesium iodide, the Bridgman-Stockbarger method can be employed to grow large single crystals. google.com The process typically involves placing high-purity cesium iodide raw material in a crucible, which is then sealed under vacuum. google.com The crucible is then moved through a furnace with a specific temperature gradient. A typical process might involve a descending speed of 1.5-3.0 mm/h and a temperature gradient at the crystal growth interface of approximately 30°C/cm. google.com This technique is suitable for large-scale production of cesium iodide crystals. google.com The process can also be adapted for growing thallium-doped cesium iodide crystals, which are used as scintillators for radiation detection. researchgate.net
Table 1: Bridgman Technique Parameters for Cesium Iodide Growth
| Parameter | Value |
|---|---|
| Growth Method | Bridgman-Stockbarger |
| Raw Material Purity | ≥ 99.999% |
| Crucible Descending Speed | 1.5-3.0 mm/h |
Thermal evaporation is a physical vapor deposition technique used to produce thin films of various materials, including cesium iodide. researchgate.netarxiv.org The process involves heating the source material in a vacuum chamber until it evaporates. The vapor then travels and condenses on a cooler substrate, forming a thin film. This method allows for good control over the film thickness and can produce high-purity films. acs.org
Thin films of cesium iodide have been deposited on substrates like silicon using thermal evaporation. researchgate.net The properties of the deposited films, such as their stoichiometry and crystallinity, can be characterized using various analytical techniques. researchgate.net For instance, X-ray diffraction can be used to study the crystal structure of the films. researchgate.netarxiv.org In some cases, thermal evaporation of a single source of presynthesized powder, such as CsSnI₃, can be used to deposit thin films. nih.govacs.org This method can offer better thickness control and higher reproducibility compared to solution processing. nih.govacs.org
Low-Dimensional Structure Formation
In addition to three-dimensional (3D) crystal structures, cesium-containing iodides can also form low-dimensional structures, such as two-dimensional (2D) and zero-dimensional (0D) arrangements. These low-dimensional materials often exhibit distinct optical and electronic properties compared to their 3D counterparts due to quantum confinement effects.
For example, in the cesium-tin-iodide system, a 2D phase with the stoichiometry Cs₂SnI₄ can be obtained through vacuum thermal deposition. nih.govacs.org This 2D material can be converted to the 3D perovskite phase (CsSnI₃) through annealing. nih.govacs.org
In the cesium-lead-halide system, a "zero-dimensional" phase with the stoichiometry Cs₄PbI₆ can be formed. nih.gov In this structure, the lead iodide octahedra ([PbI₆]⁴⁻) are isolated from each other, being separated by cesium cations. nih.gov This lack of corner-sharing between the octahedra leads to strong quantum confinement of photoexcited carriers within the individual octahedra. nih.gov This is in contrast to the 3D CsPbI₃ perovskite structure where the octahedra are interconnected in a three-dimensional network. nih.gov The reduction in dimensionality from 3D to 1D in an orthorhombic phase of CsPbI₃ results in a significant increase in the bandgap. nih.gov
Electrospray Ion-Beam Deposition for Cluster Formation
Electrospray ion-beam deposition (ES-IBD) is a technique used for the controlled deposition of charged clusters onto a substrate in a vacuum. This method allows for the formation of low-dimensional nanostructures with precise composition.
In studies involving cesium iodide (CsI), ES-IBD has been employed to deposit charged CsI clusters onto free-standing graphene substrates. acs.org The process begins with the generation of cluster ions via electrospray ionization. osu.edu These ions are then guided through a series of radio frequency and electrostatic ion optics to form a beam, which is directed at the target substrate. nih.gov The kinetic energy of the deposition can be controlled, and the mass-to-charge ratio of the particles is analyzed using in situ time-of-flight mass spectrometry. nih.gov
Research has shown that the morphology of the deposited cesium iodide is highly dependent on the nature of the graphene substrate. The interaction with the electron beam from a transmission electron microscope used for observation can induce the rearrangement of the deposited material. acs.orgresearchgate.net
On Bilayer Graphene (BLG): The deposition of CsI clusters onto bilayer graphene, followed by electron beam irradiation, leads to the formation of two-dimensional (2D) crystals. researchgate.netresearchgate.net Initially, the impact of the high-energy clusters can form three-dimensional nanocrystals, which then decompose and rearrange under the electron beam to form ordered 2D crystals. researchgate.net
On Single-Layer Graphene (SLG): In contrast, when deposited on single-layer graphene, the same process results in the formation of distinct, small clusters composed of a specific number of ions. acs.org Two-dimensional crystals are not observed on SLG; instead, stable clusters consisting of 4, 6, 7, and 8 ions are exclusively found. acs.orgresearchgate.net
The differing outcomes are attributed to the influence of charge transfer between the CsI clusters and the graphene layers, which affects the structure formation. acs.org
Table 1: Substrate-Dependent Morphology of CsI Deposited via ES-IBD
| Substrate | Resulting CsI Structure | Key Findings |
| Bilayer Graphene (BLG) | Two-dimensional (2D) crystals | Electron beam irradiation facilitates the rearrangement from 3D nanoparticles into ordered 2D crystals. researchgate.netresearchgate.net |
| Single-Layer Graphene (SLG) | Discrete atomic clusters | Exclusively forms clusters of 4, 6, 7, and 8 ions; 2D crystals are not observed. acs.orgresearchgate.net |
Encapsulation within Carbon Nanotubes
The encapsulation of cesium iodide within the hollow cavities of carbon nanotubes (CNTs) represents another significant methodology for creating novel, low-dimensional materials. This technique results in the formation of one-dimensional (1D) atomic chains of CsI protected by the nanotube walls. wikipedia.orgwhiterose.ac.uk
The structure of the encapsulated CsI is dictated by the diameter of the host single-walled carbon nanotube (SWCNT). whiterose.ac.uk
In Narrow SWCNTs: Within narrow nanotubes, having diameters of approximately 0.73 nm, cesium iodide forms linear 1D atomic chains. whiterose.ac.uk
In Wider SWCNTs: As the diameter of the nanotube increases to a range of approximately 0.8 to 1.1 nm, the encapsulated CsI adopts a more complex, helical structure. whiterose.ac.ukacs.org These helical chains feature a 2x1 atomic cross-section, formed from strained Cs₂I₂ parallelogram units. whiterose.ac.uk
The formation of these helical structures induces a complementary oval distortion of about 10% in the cross-section of the encapsulating nanotube. whiterose.ac.ukacs.org As the diameter of the host SWCNT widens, the strain on the encapsulated CsI helix decreases, allowing the internal I-Cs-I bond angles to relax from as low as ~72° toward a more stable ~90°. acs.org This demonstrates a direct relationship between the confining dimensions of the nanotube and the resulting atomic structure of the encapsulated material.
Table 2: Structural Characteristics of CsI Encapsulated in Single-Walled Carbon Nanotubes (SWCNTs)
| SWCNT Diameter | Encapsulated CsI Structure | Structural Details |
| ~0.73 nm | Linear 1D atomic chain | A straight, one-dimensional arrangement of alternating Cs and I atoms. whiterose.ac.uk |
| ~0.8 - 1.1 nm | Helical 2x1 atomic chain | A twisted, helical structure formed from Cs₂I₂ parallelogram units. whiterose.ac.ukacs.org |
| ~0.88 - 0.95 nm | Helical 2x1 atomic chain | The internal I-Cs-I bond angles relax from ~72-83° toward 90° as the nanotube diameter increases. acs.org |
Structural Elucidation and Crystallography of Cesium Iodine Compounds
Bulk Crystal Structures
The arrangement of atoms in a bulk crystal defines its fundamental properties. For cesium-iodine compounds, two key examples highlight the range of structural possibilities: the classic cubic structure of Cesium Iodide (CsI) and the polymorphic nature of Cesium Lead Iodide (CsPbI3).
Cesium Iodide (CsI) Cubic Phase (CsCl-type, Pm3m Space Group)
Cesium iodide (CsI) is an ionic compound that crystallizes in a simple cubic structure, similar to that of cesium chloride (CsCl). wikipedia.orgresearchgate.netresearchgate.net This structure belongs to the Pm-3m space group (No. 221). crystran.comnih.govmdpi.comaps.org In this arrangement, each cesium ion (Cs+) is surrounded by eight iodide ions (I-) at the corners of a cube, and similarly, each iodide ion is surrounded by eight cesium ions. This high degree of symmetry is a defining characteristic of the CsI crystal. researchgate.net Some sources, however, describe the structure as a Halite, Rock Salt structure belonging to the Fm-3m space group (No. 225), where each ion is coordinated by six ions of the opposite charge in an octahedral geometry. materialsproject.org
The lattice parameters for the cubic phase of CsI are a = b = c = 4.5667 Å, with the angles α, β, and γ all being 90°. nih.gov The simplicity and stability of this structure make CsI a valuable material in various applications, including scintillators for detecting ionizing radiation and as a beamsplitter in Fourier transform infrared (FTIR) spectrometers. wikipedia.orgepic-crystal.com
Polymorphism in Cesium Lead Iodide (CsPbI3)
In contrast to the structural simplicity of CsI, cesium lead iodide (CsPbI3) exhibits polymorphism, meaning it can exist in multiple crystal structures, or phases, depending on the temperature. uc.eduaip.org This characteristic is a major area of research due to its implications for the material's use in photovoltaic applications. uc.edu The optoelectronically active "black" phases are desirable for solar cells, but they can transform into a non-functional "yellow" phase under ambient conditions. aip.orgmdpi.com
CsPbI3 can exist in several polymorphic forms, primarily the cubic (α), tetragonal (β), and orthorhombic (γ and δ) phases. aip.orgmdpi.com The α-phase, with a cubic perovskite structure (space group Pm-3m), is the most desirable for photovoltaic applications due to its excellent light-harvesting properties. uc.edu As the temperature decreases, the crystal structure distorts, leading to the formation of the tetragonal β-phase and then the orthorhombic γ-phase. mdpi.com These three phases (α, β, and γ) are known as the "black" phases and are all photoactive. mdpi.comkuleuven.be
However, at room temperature, the most thermodynamically stable form is the δ-phase, which has an orthorhombic crystal structure (space group Pnma) and is optically inactive, often referred to as the "yellow" phase. uc.edunih.gov
The transitions between the different phases of CsPbI3 are driven by temperature. uc.edu At high temperatures, typically above 320 °C, the cubic α-phase is stable. uc.edu As the material cools, it undergoes a series of phase transitions. Upon cooling, the cubic α-phase transforms to the tetragonal β-phase and then to the orthorhombic γ-phase. acs.org The transition from the desirable perovskite phases to the non-perovskite δ-phase typically occurs below 320 °C. uc.edu The exact transition temperatures can vary depending on factors such as strain and the presence of impurities. aip.org For instance, one study reported the α to β transition at approximately 510 K and the β to γ transition at 325 K upon cooling. acs.org Another study reported the transition from the δ-phase to the α-phase upon heating to occur at 583 K. acs.org
Nanoscale and Low-Dimensional Structures
The properties of cesium-iodine compounds can be further tailored by controlling their size and shape at the nanoscale. The synthesis of nanocrystals with specific morphologies allows for the fine-tuning of their optical and electronic characteristics.
Nanocrystal Morphology and Crystallinity (e.g., Nanospheres, Nanoplates, Nanocubes)
Colloidal synthesis methods have enabled the production of high-quality cesium iodide (CsI) and cesium lead iodide (CsPbI3) nanocrystals with various morphologies, including nanospheres, nanoplates, and nanocubes. rsc.orgrsc.org
For CsI, the morphology of the nanocrystals can be controlled by adjusting reaction parameters such as precursor ratios and the types of ligands used during synthesis. rsc.org This allows for the creation of monodisperse nanospheres, hexagonal nanoplates, and nanocubes. rsc.orgrsc.org These nanocrystals typically exhibit the same cubic crystal structure (Pm-3m space group) as their bulk counterparts and are highly crystalline. rsc.orgrsc.org
Similarly, CsPbI3 nanocrystals can be synthesized with controlled morphologies. spiedigitallibrary.org The shape of these nanocrystals, which are often cube-like or square plate-like, is influenced by the lower surface energy of certain crystal facets. spiedigitallibrary.org The size and shape of these nanocrystals have a significant impact on their photoluminescence properties. spiedigitallibrary.org For example, the photoluminescence peak of CsPbI3 nanocubes can shift depending on their edge length. spiedigitallibrary.org Furthermore, under electron beam irradiation, 3D CsI nanoparticles can decompose and rearrange to form ordered 2D nanocrystals on substrates like bilayer graphene. nih.govacs.org
One-Dimensional Cesium Iodide Atomic Chains in Carbon Nanotubes
One-dimensional (1D) atomic chains of cesium iodide can be grown and stabilized within the confined space of carbon nanotubes (CNTs). acs.orgwikipedia.org The structure of the encapsulated CsI is critically dependent on the diameter of the host nanotube. acs.orgnih.gov Using single-walled carbon nanotubes (SWCNTs) as templates, researchers have demonstrated that the dimensionality and configuration of the CsI chains can be precisely controlled. acs.orgresearchgate.net
The confinement provided by the nanotube dictates whether the CsI chain adopts a true one-dimensional linear form or a more complex helical structure. acs.orgwhiterose.ac.uk
Linear Chains: In ultranarrow SWCNTs with diameters in the range of approximately 0.73–0.81 nm, CsI forms true 1D linear atomic chains with a -Cs-I-Cs-I- arrangement. acs.orgresearchgate.net The average interatomic separation in these linear chains is measured to be around 0.36 nm. acs.orgwhiterose.ac.uk This is comparable to the 0.34 nm separation previously recorded for CsI chains within double-walled carbon nanotubes (DWCNTs). researchgate.net
Helical Chains: When the SWCNT diameter increases to a range of ~0.8–1.1 nm, the linear configuration becomes less stable, and the CsI atoms rearrange into helical chains. acs.orgresearchgate.net These are typically 2x1 structures, meaning they are two atoms wide in their cross-section. acs.org The internal I-Cs-I bond angle within these helical structures is not fixed but relaxes as the nanotube diameter widens. For instance, in an SWCNT with an average diameter of 0.88 nm, the I-Cs-I angle is ~71-72°, which increases to ~75° in a 0.94 nm tube and approaches an undistorted 90° in a 0.95 nm tube. acs.orgresearchgate.net These helical chains are formed from strained Cs₂I₂ parallelogram units. nih.gov
Table 2: Cesium Iodide Configurations in Single-Walled Carbon Nanotubes
| SWCNT Diameter | CsI Configuration | Key Structural Features |
|---|---|---|
| ~0.73–0.81 nm | Linear Chain acs.orgresearchgate.net | -Cs-I-Cs-I- arrangement; ~0.36 nm interatomic separation. acs.orgwhiterose.ac.uk |
| ~0.87–0.94 nm | Strained Helical (2x1) acs.orgresearchgate.net | Twisting "zigzag" chain; I-Cs-I angle relaxes from ~71° to ~75°. acs.orgresearchgate.net |
| ~0.95 nm | Relaxed Helical (2x1) acs.orgresearchgate.net | Undistorted ~90° internal I-Cs-I angle. acs.orgresearchgate.net |
The interaction between the encapsulated CsI chain and the host carbon nanotube is significant, leading to mutual structural distortions. acs.org The formation of 2x1 helical CsI chains inside SWCNTs with diameters greater than ~0.87 nm induces a complementary oval distortion in the nanotube's cross-section, often around 10%. acs.org This anisotropic bending of the CNT occurs as the CsI chain twists. nih.gov
The confinement also affects the energetics and charge distribution of the CsI chain. Density-functional theory (DFT) calculations show that linear CsI chains in very narrow SWCNTs (e.g., (4,4) tubes) experience greater steric confinement and have a larger charge redistribution compared to those in slightly wider tubes. acs.org This suggests that the interaction is not merely geometric but also electronic. acs.orgwhiterose.ac.uk The charge difference between the positively charged Cs ions and the negatively charged I ions and inner nanotube walls causes Cs atoms to be attracted to the walls, vibrating more strongly, while I atoms are pushed toward the nanotube axis. wikipedia.org The energetics of helix formation indicate that these structures are stable within a specific diameter range (~0.88 to 1.08 nm), with the strain in the I-Cs-I angle increasing as the nanotube cross-section narrows. acs.org
Defect Chemistry and Lattice Dynamics
F-centers in Cesium Iodide Nanocrystals
The defect chemistry of cesium iodide nanocrystals (NCs) is characterized by the formation of color centers, particularly F-centers. rsc.org An F-center is a type of crystallographic defect where an anion vacancy is occupied by one or more electrons. jh.edu In CsI, these are formed when an iodide anion (I⁻) is missing, and an excess electron becomes trapped in the vacancy. jh.edu
Wet chemical synthesis routes can produce ionic CsI colloidal NCs in various morphologies, such as nanospheres and nanocubes. rsc.org These as-prepared NCs often exhibit strong absorption bands in the 275–280 nm range, which are attributed to the presence of F-centers within the band gap of the CsI NCs. rsc.orgrsc.org
Studies using negative ion photoelectron spectroscopy on size-selected, negatively charged CsI nanoclusters have provided detailed insights into the evolution of these defects. jh.edupsu.edu These experiments identified embryonic forms of color centers in the gas-phase nanocrystals. jh.edu Two primary types were observed:
Embryonic F-centers: These correspond to one excess electron trapped in an anion vacancy. The electron binding energy of these centers evolves with cluster size, and a linear extrapolation of this energy versus n⁻¹ᐟ³ (where n is the number of atoms in the cluster) yields a value of 2.2 eV for the bulk material. psu.edu This value is in excellent agreement with the measured photoelectric threshold for F-centers in bulk CsI, confirming that the electron localization mechanism is analogous. jh.edupsu.edu
Embryonic F'-centers: Under different experimental conditions, another species was observed with a lower electron binding energy. psu.edu These are identified as F'-centers, where two excess electrons are trapped in a single anion vacancy. jh.edu An extrapolation of their photodetachment threshold energies to the bulk limit yields a value of 1.4 eV, consistent with the expected photoelectric threshold for F'-centers in bulk CsI. jh.edupsu.edu
These findings demonstrate that gas-phase CsI nanocrystals support embryonic color centers that mature toward their condensed-phase counterparts as the crystal size increases. jh.edupsu.edu
Table 3: Embryonic Color Centers in Cesium Iodide Nanocrystals
| Defect Type | Description | Extrapolated Bulk Photoelectric Threshold |
|---|---|---|
| F-center | One excess electron in an anion vacancy jh.edu | 2.2 eV psu.edu |
| F'-center | Two excess electrons in a single anion vacancy jh.edu | 1.4 eV psu.edu |
Point Defects and Their Mitigation in Perovskites
In the context of all-inorganic perovskites like cesium lead iodide (CsPbI₃), intrinsic point defects play a crucial role in determining material stability and optoelectronic performance. figshare.comresearchgate.net While once perceived as highly defect-tolerant, it is now understood that defects such as iodine vacancies and interstitials can act as charge traps and non-radiative recombination centers. arxiv.org
First-principles calculations have systematically studied the formation energies and transition levels of intrinsic point defects in different phases of CsPbI₃. figshare.com The most common and impactful defects include iodine vacancies (VI), cesium vacancies (VCs), lead vacancies (VPb), and iodine interstitials (Ii). researchgate.netaip.org The formation energies of these defects are highly dependent on the chemical environment (e.g., I-rich or Pb-rich conditions) and local structural parameters like the Pb-I-Pb bond angle. figshare.comaip.org
Defect properties are known to be different at surfaces and grain boundaries compared to the bulk crystal. arxiv.orgrsc.org The formation energy of defects can be significantly lower near a surface, leading to an enrichment of defects in these regions. arxiv.org For example, the difference in formation energy between a surface and bulk negatively charged iodine vacancy in a similar perovskite can be as high as 1.12 eV. arxiv.org This is due to changes in bond lengths and coordination environments at the surface. arxiv.org At grain boundaries in CsPbI₃, iodine interstitials can be stabilized, introducing electronic states within the band gap that may trap charge carriers. rsc.org
Mitigation strategies often involve surface and lattice engineering. mdpi.com One approach is to use a thin passivation layer of cesium iodide itself on tin-based perovskites, which has been shown to reduce interfacial defects and charge transport losses, thereby improving device fill factor and stability. mdpi.com Another strategy is "steric engineering," where mixing cations on the A-site of the perovskite structure (e.g., creating MA₁₋ₓCsₓPbI₃) can alter the lattice structure and suppress defect activity. acs.org Incorporating cesium can reduce lattice relaxation after charge capture at an iodine interstitial defect, which in turn can adjust the rate of non-radiative recombination. acs.org
Table 4: Mentioned Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Cesium diiodide (inferred as Cesium Iodide) | CsI |
| Graphene | C |
| Cesium Chloride | CsCl |
| Carbon Nanotube | C |
| Cesium Lead Iodide | CsPbI₃ |
| Methylammonium (B1206745) Lead Iodide | CH₃NH₃PbI₃ (MAPbI₃) |
| Formamidinium Lead Iodide | CH(NH₂)₂PbI₃ (FAPbI₃) |
| Lead Iodide | PbI₂ |
| Potassium Bromide | KBr |
| Germanium | Ge |
| Sodium Chloride | NaCl |
| Lithium Fluoride | LiF |
| Sodium Bromide | NaBr |
| Potassium Iodide | KI |
| Sodium Iodide | NaI |
| Lithium Iodide | LiI |
| Cesium Fluoride | CsF |
| Tin Selenide | SnSe |
Theoretical and Computational Investigations of Cesium Iodine Systems
Density Functional Theory (DFT) Studies
DFT calculations serve as the foundation for exploring the fundamental properties of cesium-iodine compounds. By solving the quantum mechanical equations that govern electron behavior, researchers can predict a wide range of material characteristics with remarkable accuracy.
First-principles calculations based on DFT have been employed to determine the ground-state properties of bulk cesium iodide (CsI). Theoretical studies have successfully predicted the lattice constant, bulk modulus, and elastic constants, finding good agreement with experimental values. aps.org For instance, DFT calculations using the local-density functional formalism have been performed on cesium halides, providing results for their cohesive properties and equation of state over a wide range of crystal volumes. aps.org
The mechanical properties, which describe a material's response to stress, are crucial for practical applications. DFT is used to calculate the full set of elastic stiffness constants (Cij), from which other mechanical properties like the bulk modulus (K) and shear modulus (G) can be derived. These calculations are essential for assessing the mechanical stability of the crystal lattice. aip.orgworldscientific.com For CsI, the calculated elastic constants from DFT studies align well with those determined through experimental techniques. aps.org
Table 1: Comparison of Theoretical and Experimental Properties of CsI
| Property | Theoretical Value (DFT) | Experimental Value |
|---|---|---|
| Lattice Constant (a₀) | 4.5667 pm researchgate.net | 4.5667 pm researchgate.net |
| Bulk Modulus (K) | Varies by functional | ~17 GPa |
| Elastic Constant (c₁₁) | 2.725 x 10¹¹ dynes/cm² ucl.ac.uk | 2.46 x 10¹¹ dynes/cm² ucl.ac.uk |
| Elastic Constant (c₁₂) | 0.767 x 10¹¹ dynes/cm² ucl.ac.uk | 0.67 x 10¹¹ dynes/cm² ucl.ac.uk |
| Elastic Constant (c₄₄) | 0.813 x 10¹¹ dynes/cm² ucl.ac.uk | 0.62 x 10¹¹ dynes/cm² ucl.ac.uk |
Note: Theoretical values can vary depending on the specific DFT functional and computational setup used.
The electronic band structure determines the optical and electrical properties of a material. DFT calculations have been extensively used to map the band structure of CsI. aps.orgaps.orgjps.jp These studies show that CsI is a wide-bandgap semiconductor. rsc.org The calculated band gap from one study is approximately 4.108 eV, which is noted to be closer to experimental results than some other theoretical calculations, though still an underestimation which is common for standard DFT functionals. rsc.org
Relativistic effects are important in materials containing heavy elements like cesium and iodine. Calculations incorporating these effects provide a more accurate description of the electronic states. aps.orgjps.jp The conduction band minimum is typically found at the Γ point in the Brillouin zone, and the valence band maximum is also located there, indicating a direct band gap. aps.orgmdpi.com The density of states (DOS) analysis reveals that the upper valence band is primarily formed by the I 5p orbitals, while the lower conduction band has contributions from Cs 6s states. rsc.orgresearchgate.net
The properties of surfaces can differ significantly from the bulk material and are critical in applications like catalysis and thin-film devices. DFT has been used to study the atomic and electronic structure of surfaces in cesium-iodine systems, most notably in the perovskite material cesium lead iodide (CsPbI₃). aip.orgaip.org
For CsPbI₃, the (001) surface is of major interest. aip.org Studies have investigated both CsI-terminated and PbI₂-terminated surfaces for the cubic (α) and orthorhombic (γ) phases. aip.orgaip.org These calculations consistently show that the CsI-terminated surface is thermodynamically more stable than the PbI₂-terminated surface. aip.orgresearchgate.netresearchgate.net Further analysis of surface reconstructions, where atoms are added or removed, helps to create a surface phase diagram that identifies the most stable surface configurations under different chemical environments. aip.org Such studies are crucial for understanding defect formation and charge carrier dynamics at the interfaces of perovskite solar cells. researchgate.net
The encapsulation of materials within nanostructures like carbon nanotubes can dramatically alter their properties. DFT calculations have been used to investigate the formation energies and stability of cesium iodide chains and crystals inside single-walled carbon nanotubes (SWCNTs). whiterose.ac.ukacs.orgresearchgate.net
These studies explore how the confinement within the nanotube affects the structure of CsI. For instance, while one-dimensional (1D) CsI chains can form in narrow SWCNTs (~0.73 nm diameter), wider nanotubes (~0.8–1.1 nm) can host helical chains of CsI with a 2x1 atomic cross-section. acs.orgbham.ac.uk DFT calculations of the formation energy help predict the most stable encapsulated structure as a function of nanotube diameter. acs.orgresearchgate.net The stability is determined by calculating the energy difference between the combined system (CsI inside SWCNT) and the individual components (empty SWCNT and bulk CsI). acs.org These theoretical predictions are in reasonable agreement with experimental observations. whiterose.ac.uk
When cesium iodide interacts with other materials, such as graphene or carbon nanotubes, charge transfer can occur at the interface, significantly modifying the electronic properties of both materials. DFT calculations, often supplemented with methods like Bader charge analysis, are used to quantify this charge transfer. acs.orgbham.ac.uk
In the case of CsI encapsulated in SWCNTs, theoretical studies predict a partial transfer of electrons from the iodide anions to the carbon nanotube. aip.orgaip.org This charge transfer is driven by the reduction in electron repulsion when charge is delocalized over the larger nanotube structure. aip.org One study calculated a transfer of approximately 0.285 electrons per anion for CsI in a SWCNT. aip.orgaip.org This n-doping of the nanotube alters its electronic and optical properties. acs.org Similarly, DFT has been used to study the adsorption and charge transfer of CsI molecules on fullerene (C₆₀), finding a much weaker interaction compared to the adsorption of individual cesium atoms. tandfonline.com The principles of charge transfer are also fundamental in understanding interactions between different layers in hybrid devices, such as junctions of graphene and SWCNTs. nih.govarxiv.org
The stability of the perovskite crystal structure (ABX₃) is crucial for its application in solar cells. The Goldschmidt tolerance factor (t) is an empirical rule used to predict the stability of the perovskite structure. A 't' value between 0.8 and 1.0 is generally considered favorable for a stable cubic perovskite phase. researchgate.netacs.org
For the all-inorganic perovskite CsPbI₃, the tolerance factor is approximately 0.8, which is at the lower boundary of the ideal range. rsc.orgmdpi.com This low tolerance factor contributes to the material's poor phase stability, as the small Cs⁺ ion "rattles" within the cage formed by the PbI₆ octahedra, leading to an undesirable phase transition from the photoactive black phase to a non-perovskite yellow phase at room temperature. rsc.orgmdpi.com DFT calculations complement this empirical rule by providing precise formation enthalpies that confirm the thermodynamic stability trends. Calorimetric studies, supported by DFT, have shown that the thermodynamic stability of cesium lead halide perovskites decreases in the order CsPbCl₃ > CsPbBr₃ > CsPbI₃, which is consistent with the trend in their tolerance factors. osti.gov Alloying CsPbI₃ with other ions, such as in formamidinium-cesium lead iodide solid-state alloys (FA₁₋ₓCsₓPbI₃), can tune the effective tolerance factor to enhance the stability of the desired photoactive phase. researchgate.netacs.org
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cesium Diiodide | CsI₂ |
| Cesium Iodide | CsI |
| Cesium Lead Iodide | CsPbI₃ |
| Cesium Chloride | CsCl |
| Cesium Bromide | CsBr |
| Cesium Lead Bromide | CsPbBr₃ |
| Cesium Lead Chloride | CsPbCl₃ |
| Formamidinium Lead Iodide | FAPbI₃ (CH(NH₂)₂PbI₃) |
| Graphene | C |
| Fullerene | C₆₀ |
| Potassium Iodide | KI |
| Uranium Dioxide | UO₂ |
| Carbon | C |
| Silicon Nitride | Si₃N₄ |
Ionic Cluster Properties and Isomer Abundances (e.g., Cs₂I⁺, Cs₃I₂⁺)
Theoretical studies, employing methods such as density functional theory (DFT) and Møller–Plesset perturbation theory, have been instrumental in characterizing the properties of various cesium-iodine cluster ions found in the vapor over cesium iodide. nm-aist.ac.tzresearchgate.net These studies determine the equilibrium geometries, vibrational frequencies, and thermodynamic stability of clusters like Cs₂I⁺, Cs₃I₂⁺, CsI₂⁻, and Cs₂I₃⁻. nm-aist.ac.tznm-aist.ac.tz
High-temperature mass spectrometry has experimentally identified the presence of ionic species such as Cs⁺, Cs₂I⁺, Cs₃I₂⁺, I⁻, CsI₂⁻, and Cs₂I₃⁻ in the saturated vapor over cesium iodide. researchgate.netresearchgate.net Computational models complement these experimental findings by providing detailed structural information and energetic properties. nm-aist.ac.tz
For pentaatomic ions, such as Cs₃I₂⁺, theoretical calculations have revealed the existence of several isomers with different geometries, including linear, V-shaped, kite-shaped, and bipyramidal structures. nm-aist.ac.tzresearchgate.net The relative abundances of these isomers are temperature-dependent. For instance, in the case of Cs₃I₂⁺, a variety of isomers can coexist in comparable amounts at temperatures around 800 K. nm-aist.ac.tzresearchgate.net
The enthalpies of formation (ΔfH°) for several cesium-iodine cluster ions have been determined through these computational studies, providing crucial data for understanding their stability.
Table 1: Calculated Properties of Selected Cesium-Iodine Cluster Ions
| Ion | Property | Value |
|---|---|---|
| Cs₂I⁺ | Enthalpy of Formation, ΔfH°(0) | 160 ± 10 kJ mol⁻¹ |
| Cs₃I₂⁺ | Enthalpy of Formation, ΔfH°(0) | -88 ± 15 kJ mol⁻¹ |
| CsI₂⁻ | Enthalpy of Formation, ΔfH°(0) | -478 ± 10 kJ mol⁻¹ |
| Cs₂I₃⁻ | Enthalpy of Formation, ΔfH°(0) | -729 ± 15 kJ mol⁻¹ |
Data sourced from reference nm-aist.ac.tz.
Molecular Dynamics Simulations (Implicitly for structural dynamics)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics. In the context of cesium-iodine systems, MD simulations have been extensively applied to investigate the behavior of cesium iodide (CsI) in aqueous solutions. iaea.orgacs.org
These simulations model the interactions between Cs⁺ and I⁻ ions and the surrounding water molecules, revealing details about the structure of hydrated ions, the formation of ion pairs, and the influence of these ions on the structure and dynamics of water. iaea.orgnih.gov Studies have been conducted at various concentrations and temperatures to understand how these factors affect the system's properties. iaea.org For example, MD simulations of concentrated aqueous CsI solutions have been used to analyze the structures of hydrated ions and ionic aggregates, with results being compared to experimental X-ray diffraction data. iaea.org
Furthermore, MD simulations have been employed to investigate the distribution and dynamics of cesium and iodide ions at liquid-vapor and liquid-liquid interfaces. nih.gov These studies show that the larger, more polarizable iodide ion tends to accumulate at the interface, while the smaller cesium ion is generally repelled from it. nih.gov The simulations also provide details on how the ions affect the orientation and hydrogen-bonding network of water molecules at these interfaces. nih.gov The translational and rotational dynamics of water and ions are also explored, revealing anisotropic diffusion in both interfacial and bulk regions. nih.gov
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous CsI Systems
| System Property | Observation | Reference |
|---|---|---|
| Hydration Structure | The average number of water molecules around a cation decreases from approximately 8.0 to 5.1 as concentration increases. For the iodide anion, this number changes from about 6.2 to 4.0. | nih.gov |
| Ion Pairing | Simulations reveal the presence of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs) in solution. | acs.org |
| Interfacial Behavior | Iodide ions show a higher propensity for the water-vapor interface compared to cesium ions. | nih.gov |
| Water Dynamics | The translational and rotational dynamics of water molecules are generally faster at interfaces in the presence of cesium and iodide ions. | nih.gov |
Quantum Chemical Studies on Ion-Solvent Interactions (e.g., CsI-Water Complex)
Quantum chemical calculations offer a detailed understanding of the fundamental interactions between ions and solvent molecules. These methods can accurately describe the electronic structure and energetics of small ion-solvent clusters. taltech.ee
A notable example is the study of the CsI-water complex, which serves as a model for understanding how a counterion (Cs⁺) influences the fundamental interaction between an iodide ion (I⁻) and a water molecule. acs.org Experimental studies using infrared spectroscopy in superfluid helium nanodroplets, combined with theoretical calculations, have shown that the complex forms a cyclic structure with a Cs⁺–O–H–I⁻ bonding motif. acs.org This arrangement demonstrates that while the ionic hydrogen bond between the iodide ion and a water OH group is preserved, the presence of the cesium cation significantly modifies the anion-water interaction. acs.org
Quantum chemical models can be broadly categorized into implicit and explicit solvation models. mdpi.com Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules interacting with the solute. mdpi.com For a detailed understanding of specific interactions like hydrogen bonding, explicit models, often studied through quantum chemical cluster calculations, are essential. taltech.ee These studies calculate interaction energies, changes in geometry upon complexation, and shifts in vibrational frequencies, providing a deep, microscopic view of the ion-solvent environment.
Spectroscopic and Advanced Characterization of Cesium Iodine Materials
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary analytical technique used to probe the crystalline structure of cesium-iodine materials. It provides fundamental information on phase composition, crystal orientation, and microstructural properties like crystallite size and strain.
The analysis of XRD peak broadening is a common method for determining the crystallite size of cesium iodide (CsI) nanomaterials. The crystallite size, which represents the size of a coherently scattering crystalline domain, can be calculated from the full width at half maximum (FWHM) of the diffraction peaks using the Scherrer equation. instanano.comresearchgate.net
Studies on CsI thin films prepared by thermal evaporation have utilized XRD profile analysis to compare crystallite size with grain size as measured by Transmission Electron Microscopy (TEM). arxiv.orgresearchgate.net A notable finding is that for very thin CsI films (e.g., 4 nm), there is little deviation between the crystallite size determined by XRD and the grain size observed via TEM. arxiv.orgresearchgate.net However, as the film thickness increases (to 20 nm, 100 nm, and 500 nm), a significant difference emerges, with the grain size often being larger than the crystallite size. arxiv.orgresearchgate.net This discrepancy can be attributed to the fact that a single grain may be composed of multiple smaller crystallites that coalesce during film growth. researchgate.net
Modified Williamson-Hall (W-H) analysis is another XRD-based method used to separate the effects of crystallite size and microstrain on peak broadening, providing a more comprehensive microstructural characterization. arxiv.orgarxiv.org This analysis can be applied assuming different models, such as the uniform deformation model (UDM). arxiv.org
The table below summarizes findings on crystallite and grain size determination in CsI films of varying thicknesses.
| Film Thickness | Method | Measured Parameter | Finding |
| 4 nm | XRD, TEM | Crystallite Size, Grain Size | Less deviation between crystallite and grain size. arxiv.orgresearchgate.net |
| 20 nm | XRD, TEM | Crystallite Size, Grain Size | Comparatively large difference between crystallite and grain size. arxiv.orgresearchgate.net |
| 100 nm | XRD, TEM | Crystallite Size, Grain Size | Comparatively large difference between crystallite and grain size. arxiv.orgresearchgate.net |
| 500 nm | XRD, TEM | Crystallite Size, Grain Size | Comparatively large difference between crystallite and grain size. arxiv.orgresearchgate.net |
XRD is crucial for identifying the crystal phases present in cesium-iodine materials and for tracking structural transformations under various conditions. For CsI nanocrystals synthesized via wet chemical methods, XRD patterns have confirmed the formation of a pure cubic phase with a Pm-3m space group (PDF #06-0311). rsc.org The diffraction peaks observed at 2θ values of 27.59°, 39.42°, 48.79°, and 56.97° correspond to the (110), (200), (211), and (220) crystal planes, respectively, confirming the phase purity of the nanocrystals regardless of their morphology (nanospheres, nanoplates, or nanocubes). rsc.org
The fabrication method and film thickness can significantly influence the crystalline structure and preferred orientation of CsI films. hud.ac.uk For instance, un-doped CsI films deposited on glass substrates showed a preferred orientation along the (200) plane, whereas doping with potassium iodide (KI) shifted the predominant orientation to the (110) plane. hud.ac.uk As film thickness increases, shifts in the (110) diffraction peak can indicate the presence of tensile stress. hud.ac.uk
Furthermore, XRD studies under high pressure have revealed complex phase transitions in cesium-iodine compounds. Cesium iodide (CsI), which has a simple CsCl structure at ambient pressure, undergoes transitions to lower symmetry phases under compression. aps.org At pressures above 40 GPa, it transforms into an orthorhombic Pnma structure. aps.org At extreme pressures, above 200 GPa, CsI adopts a hexagonal close-packed (hcp) crystal structure. nih.gov Similarly, cesium triiodide (CsI₃) undergoes a first-order phase transition from an orthorhombic to a trigonal system at pressures above 1.24 GPa. researchgate.net
The table below details the identified crystal phases and structural changes in cesium-iodine materials.
| Material | Condition | Crystal System | Space Group | Key XRD Peaks/Planes |
| CsI Nanocrystals | Ambient | Cubic | Pm-3m | (110), (200), (211), (220) rsc.org |
| Un-doped CsI Film | Ambient | Cubic | - | Preferred orientation (200) hud.ac.uk |
| K-doped CsI Film | Ambient | Cubic | - | Preferred orientation (110) hud.ac.uk |
| CsI | > 40 GPa | Orthorhombic | Pnma | - aps.org |
| CsI | > 200 GPa | Hexagonal Close-Packed | - | - nih.gov |
| CsI₃ | > 1.24 GPa | Trigonal | P-3c1 | Transition from Pnma researchgate.net |
Electron Microscopy Techniques
Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM), are powerful tools for the direct visualization of the morphology, crystal structure, and atomic arrangements of cesium-iodine nanomaterials. wikipedia.orgthermofisher.com
TEM and HRTEM provide nanoscale to atomic-scale imaging, allowing for detailed characterization of individual nanocrystals. thermofisher.com These techniques have been instrumental in studying CsI nanocrystals, revealing their sensitivity to high-energy electron beam irradiation, which can induce degradation and structural transformations. rsc.orgresearchgate.net
TEM imaging has been successfully used to analyze the morphology of CsI colloidal nanocrystals synthesized through wet chemical routes. rsc.org By adjusting synthesis parameters, researchers have achieved controlled growth of CsI nanocrystals with distinct and uniform shapes. rsc.org
Nanospheres: Isotropic nanospheres are formed when the growth rate is comparable in all directions. rsc.org
Hexagonal Nanoplates: Anisotropic hexagonal nanoplates with an average length of about 40 nm were obtained by increasing the amount of the iodide precursor during synthesis. rsc.org
Nanocubes: The introduction of a tri-n-octylphosphine (TOP) ligand, which selectively coordinates to the {100} planes, slows their growth and results in the formation of nanocubes with an average side length of 40 nm. rsc.org
The table below summarizes the different morphologies of CsI nanocrystals observed via TEM.
| Nanocrystal Morphology | Average Size | Synthesis Condition |
| Nanospheres | - | Comparable growth rate along different directions rsc.org |
| Hexagonal Nanoplates | ~40 nm length | Increased I⁻ precursor rsc.org |
| Nanocubes | ~40 nm side length | Addition of TOP ligand rsc.org |
Aberration-corrected HRTEM enables the direct imaging of atomic structures. researchgate.net This capability has been applied to study low-dimensional adsorbates of CsI on free-standing graphene. researchgate.net When CsI is deposited onto graphene, the interaction with the electron beam can lead to the formation of two-dimensional (2D) CsI crystals, particularly on bilayer graphene. researchgate.net On single-layer graphene, the formation of small, stable CsI clusters consisting of 4, 6, 7, and 8 ions is exclusively observed. researchgate.net
Atomic-resolution imaging provides precise structural measurements, revealing that the arrangement of cesium and iodine adatoms is not planar. researchgate.net The measured distances between neighboring atoms in these clusters range from 0.21 to 0.41 nm, indicating projected bond lengths and a three-dimensional structure even in these low-dimensional forms. researchgate.net This level of detail is critical for understanding the influence of substrate interactions and charge transfer on the formation and structure of atomic-scale assemblies. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Electron Beam Sensitivity and Degradation Studies
The interaction of an electron beam with cesium-iodine compounds can induce various forms of damage, altering their physical and chemical properties. These effects are critical to understand for accurate characterization using electron microscopy techniques. The primary mechanisms of electron beam damage include radiolysis and knock-on damage. joachimfranklab.orgkit.edu
Radiolysis involves the degradation of the material through inelastic scattering of electrons, which can lead to the formation of excitons. In highly radiation-sensitive inorganic materials like alkali halides, these excitons can decay, resulting in the creation of defect centers. joachimfranklab.org This process can lead to changes in the material's structure and even mass loss. joachimfranklab.org Studies on related perovskite materials have identified two main mechanisms of electron-beam-induced damage: defect formation from irradiation and phase transformations due to beam heating. acs.orgresearchgate.net The former can cause quenching and broadening of excitonic peaks in luminescence spectra, while the latter can lead to the appearance of new peaks corresponding to different phases. acs.orgresearchgate.net
Knock-on damage occurs when an incident electron transfers enough energy to an atom to displace it from its lattice position, creating a Frenkel pair (a vacancy and an interstitial). kit.edu Sputtering, the removal of atoms from the surface, can also occur. joachimfranklab.org
In the context of cesium iodide, radiation damage can lead to the formation of color centers due to the trapping of electrons at inhomogeneities within the crystal. This can affect the material's optical properties. The sensitivity to electron beams means that imaging conditions, such as accelerating voltage and beam current, must be carefully controlled to minimize alterations to the sample during analysis. nih.govmdpi.com For instance, operating at lower accelerating voltages, such as 60 kV, has been used to acquire atomically resolved images of CsI chains while minimizing damage.
Scanning Electron Microscopy (SEM) for Film Morphology
SEM analysis of cesium iodide (CsI) thin films has revealed their polycrystalline nature, showing the arrangement and morphology of the constituent grains. researchgate.net The evolution of these grain structures over time can also be monitored, indicating processes like grain boundary receding to minimize surface energy. researchgate.net For vacuum-deposited cesium tin iodide thin films, SEM is used to observe the film's homogeneity and the presence of any defects like pinholes, which can form during phase changes or degradation.
The morphology of the film, as observed by SEM, is crucial as it can influence the material's properties. For example, in CsI:Na films, a columnar structure can be beneficial for guiding luminescent light.
Electron Energy-Loss Spectroscopy (EELS) for Chemical Characterization
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that provides information on the elemental composition, chemical bonding, and electronic structure of a material at the nanoscale. mat-cs.com When the electron beam passes through a thin sample, some electrons lose energy through inelastic scattering. The energy loss is characteristic of the elements present and their bonding environment. mat-cs.com
EELS has been successfully applied to identify the elemental composition of cesium-iodine materials with high spatial resolution. For instance, in studies of CsI atomic chains within carbon nanotubes, EELS has been used to create atomically resolved chemical maps, distinguishing between cesium and iodine atoms. acs.org By analyzing the fine structure of the core-loss edges, such as the Cs and I M₄,₅ edges, it is possible to obtain information about the local chemistry and stoichiometry. acs.org
The high sensitivity of EELS makes it a valuable tool for analyzing the chemical composition of nanomaterials and identifying elemental distributions at interfaces and defects. mat-cs.com
Below is a table summarizing the major and minor EELS edges for Cesium and Iodine, which are critical for their identification.
| Element | Edge | Energy (eV) |
| Cesium | M₅ | 726 |
| M₄ | 740 | |
| N₅ | 77 | |
| N₄ | 79 | |
| Iodine | M₅ | 619 |
| M₄ | 631 | |
| N₄,₅ | 50 |
Optical Spectroscopies
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic properties of materials by measuring the absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the material's band gap and the presence of electronic transitions.
For cesium iodide (CsI), the absorption of photons in the UV region is attributed to the intrinsic band gap absorption, which corresponds to the transition of electrons from the valence band to the conduction band. researchgate.net Studies on CsI nanocrystals have shown absorption peaks in the UV range, for example, at 291 nm and 363 nm. researchgate.net The optical band gap of CsI films can be determined from the absorbance data using a Tauc plot. researchgate.net For a 500 nm thick CsI film, a high absorbance of approximately 3.5 is observed in the UV region (wavelengths ≤ 225 nm). researchgate.net
The absorption characteristics are sensitive to the material's composition and structure. For example, in cesium tin iodide (Cs₂SnI₆), a direct bandgap of 1.49 eV has been estimated from its UV-Vis absorption spectrum. nih.gov
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insights into the electronic structure and recombination dynamics of materials. It involves exciting a sample with photons of a certain energy and measuring the emitted light as electrons relax to lower energy states.
Pure cesium iodide (CsI) is known to be a scintillator, exhibiting luminescence when excited by UV light or X-rays. mdpi.com The emission is often associated with the radiative recombination of self-trapped excitons (STEs). mdpi.comarxiv.org At room temperature, pure CsI crystals show emission bands, including one in the near-ultraviolet region around 310 nm and another at longer wavelengths. wikipedia.org The luminescence properties are highly dependent on temperature, with the intensity of certain emission bands increasing upon cooling. arxiv.org
In CsI:Tl crystals, a luminescence band at 3.12 eV has been studied, with its kinetics showing a strong temperature dependence. nuczu.edu.ua The emission mechanism is linked to transitions within the Tl⁺ ions. nuczu.edu.ua For cesium tin iodide (B-β CsSnI₃), infrared emission has been observed with a maximum at 937 nm (1.32 eV), which is close to its bandgap energy, indicating a small Stokes shift. nih.gov
Raman Spectroscopy for Vibrational Modes and Electronic Structure
Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to its crystal structure, chemical bonding, and local atomic environment. The technique involves inelastic scattering of monochromatic light, where the scattered photons have a different frequency from the incident photons, with the frequency shift corresponding to the energy of a vibrational mode.
For a vibration to be Raman active, it must cause a change in the polarizability of the molecule or crystal. illinois.edu This is in contrast to infrared (IR) spectroscopy, which requires a change in the dipole moment. For centrosymmetric molecules, Raman active modes are often IR inactive, and vice versa, a principle known as the rule of mutual exclusion.
Studies on cesium iodide have reported Raman peaks at low frequencies, such as 15, 26, and 44 cm⁻¹. researchgate.net In more complex systems like molten scandium iodide-cesium iodide mixtures, Raman spectroscopy has been used to identify the vibrational modes of different species present in the melt and to study how these change with composition and temperature. acs.org The analysis of Raman spectra can provide valuable information about the local coordination and structure of the iodine-containing species.
Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared (FTIR) applications, CsI-Water complex)
Infrared (IR) spectroscopy is a valuable tool for studying the vibrational modes of molecules. While solid cesium iodide (CsI) is transparent across a wide swath of the infrared spectrum, making it a useful material for optical components, its interactions with other molecules can be effectively probed with IR spectroscopy. wikipedia.orgreddit.com Fourier Transform Infrared (FTIR) spectroscopy, in particular, is a high-resolution technique used to acquire infrared spectra. csinordic.com
A significant area of research has been the study of the cesium iodide-water complex, CsI(H₂O), which serves as a model for understanding ion-solvent interactions. figshare.comnih.gov In these studies, the CsI(H₂O) complex is formed in superfluid helium nanodroplets and analyzed using IR spectroscopy. nih.govacs.org The resulting spectrum reveals how the presence of the cesium cation (Cs⁺) modifies the interaction between the iodide anion (I⁻) and the water molecule. nih.govacs.org
The complex maintains the ionic hydrogen bond between the iodide ion and a water molecule's OH group. acs.org However, the Cs⁺ ion significantly changes the anion-water interaction by creating a cyclic Cs⁺–O–H–I⁻ bonding structure. figshare.comacs.org The OH stretching band in the spectrum, which comes from the hydrogen-bonded OH group, is split into a doublet. figshare.comnih.gov Unlike the similar I⁻(H₂O) complex where this splitting is related to hydrogen atom exchange, in the CsI(H₂O) complex, the doublet is attributed to an anharmonic vibrational coupling effect. figshare.comnih.govacs.org A spectral doublet observed near 3300 cm⁻¹ for CsI(H₂O) has been a focus of these investigations. acs.org
Due to its broad transmission range, particularly into the far-infrared, cesium iodide is also used as a material for optical components like beamsplitters in FTIR spectrometers. wikipedia.org
Table 1: Key IR Spectroscopy Findings for CsI(H₂O) Complex
| Feature | Observation | Implication | Citations |
| Bonding Motif | Formation of a cyclic Cs⁺–O–H–I⁻ structure. | The Cs⁺ counterion substantially alters the fundamental I⁻-water interaction. | figshare.com, acs.org |
| OH Stretching Band | Exhibits a doublet structure near 3300 cm⁻¹. | The splitting is attributed to anharmonic vibrational coupling, not hydrogen tunneling. | figshare.com, nih.gov, acs.org |
| Comparison Model | Serves as a model for a hydrated iodide ion modified by a counterion. | Provides insight into fundamental ion-solvent interactions at the molecular level. | figshare.com, nih.gov |
X-ray Photoelectron Spectroscopy (XPS) / Hard X-ray Spectroscopy for Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. caltech.edu The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. caltech.edu
Hard X-ray spectroscopy has been applied to study the electronic structure of cesium-iodine-containing materials, such as the ternary bismuth halide Cs₃Bi₂I₉ and its precursor, CsI. researchgate.net These studies investigate the core levels and valence band to gain insight into the chemistry and band edge properties. researchgate.net By using element-specific X-ray techniques, researchers can probe the position of the iodine states in the valence and conduction bands and their degree of hybridization with other elements. researchgate.net
XPS has also been used to examine the surface of cesium iodide films. For instance, studies have characterized the surface of both freshly prepared CsI films and those exposed to humid air, providing information on surface contamination and degradation. researchgate.net
Mass Spectrometry (MS) (e.g., Electrospray Ionization Time-of-Flight MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for studying cesium-iodine clusters and complex polyiodides. osu.eduuvic.ca
Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry has been used to generate and analyze cesium iodide clusters from solution. osu.educopernicus.org These clusters are simple ionic structures composed of different combinations of cesium and iodine atoms. osu.edu ESI-MS analysis of CsI solutions reveals a broad distribution of clusters with the general formula [(CsI)nCs]⁺. osu.eduresearchgate.net Stable "magic number" clusters, which exhibit cubic-like structures, have been observed at specific values of n, such as 13, 22, and 37. osu.edu
The gas-phase dissociation of these clusters can be studied using collision-induced dissociation (CID), where the ions are fragmented by collision with a neutral gas. osu.edu For small CsI clusters, the primary dissociation pathway is the unimolecular loss of neutral CsI units. osu.edu
Furthermore, ESI-MS is highly effective for analyzing polyiodide anions, which are formed by mixing elemental iodine with iodide salts. uvic.ca This technique has been used to transfer polyiodides intact from an acetonitrile (B52724) solution into the gas phase for analysis. uvic.ca A range of complex polyiodide ions have been observed, including [I₁₁]⁻, [I₁₃]⁻, and [I₁₅]⁻, which have higher iodine-to-iodide ratios than previously characterized ions. uvic.ca Fragmentation studies of these gaseous polyiodides indicate that they favor branched structures and dissociate through the sequential loss of I₂ molecules. uvic.ca
Table 2: Examples of Cesium Iodide Species Observed by Mass Spectrometry
| Ion Formula | Technique | Observation | Citations |
| [(CsI)nCs]⁺ | ESI-TOF MS, LDI-TOF MS | Singly charged clusters observed over a wide mass range. Used for high-mass calibration. | osu.edu, researchgate.net, researchgate.net |
| [(CsI)nI]⁻ | LDI-TOF MS | Negatively charged clusters observed. | researchgate.net |
| [I₁₁]⁻, [I₁₃]⁻, [I₁₅]⁻ | ESI-MS | High-order polyiodide anions detected from solution. | uvic.ca |
Nuclear Magnetic Resonance (NMR) (e.g., 119Sn Solid-State NMR for mixed-halide perovskites)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. For cesium-iodine compounds, ¹³³Cs NMR is particularly relevant. huji.ac.il The ¹³³Cs nucleus is the only naturally occurring isotope of cesium, and it is NMR active with a nuclear spin of 7/2. huji.ac.ilchemlin.org Although it is a quadrupolar nucleus, its quadrupole moment is very small, which often results in narrow, well-resolved signals, making it a sensitive probe of the local chemical environment around the cesium atom. huji.ac.ilchemlin.org
Solid-state ¹³³Cs NMR has been applied to a wide variety of chemical systems, including simple inorganic salts, glasses, and zeolites. kchem.orgpascal-man.com These studies provide information on the electronic and structural properties of solids by measuring parameters such as chemical shift and quadrupolar coupling constants. kchem.org
An advanced application of this technique is colloidal NMR (cNMR), which has been used to characterize cesium lead halide (CsPbX₃) nanocrystals in their native colloidal state. nih.gov In these complex materials, ¹³³Cs cNMR can distinguish between different cesium environments, such as those in the core of the nanocrystal versus those on the surface. nih.gov The chemical shifts and signal broadening in the ¹³³Cs spectra are highly responsive to particle size and the nature of surface capping ligands, providing detailed information about surface disorder and structure. nih.gov While these studies are on more complex perovskite materials, they demonstrate the power of ¹³³Cs NMR to probe the local structure in cesium-containing compounds. nih.gov
Table 3: Properties of the ¹³³Cs Nucleus for NMR Spectroscopy
| Property | Value | Significance | Citations |
| Natural Abundance | 100% | High sensitivity for an NMR active nucleus. | huji.ac.il, chemlin.org |
| Spin (I) | 7/2 | Quadrupolar nucleus. | huji.ac.il, chemlin.org |
| Quadrupole Moment (Q) | -0.00343 barn | Very low, resulting in sharper NMR lines than many other quadrupolar nuclei. | chemlin.org |
| Gyromagnetic Ratio (γ) | 3.5339 × 10⁷ rad T⁻¹ s⁻¹ | Determines the resonance frequency at a given magnetic field strength. | chemlin.org |
Electrical Conductivity Measurements (e.g., Pressure-induced disproportionation, ionic conductivity)
Electrical conductivity measurements are crucial for understanding charge transport and phase stability in ionic compounds like cesium iodide, particularly under extreme conditions such as high pressure.
Studies combining X-ray diffraction with electrical conductivity measurements have shown that CsI undergoes a pressure-induced disproportionation at pressures exceeding 45 GPa and high temperatures. aps.orgaps.org Under these conditions, the ionic compound decomposes into its constituent elements, cesium and iodine. aps.org This observation implies that the metallic phase of CsI is metastable and that high pressure reduces the tendency of heavy alkali metals to form stable ionic compounds. aps.orgaps.org
In the solid state under less extreme conditions, electrical conductivity in CsI is primarily ionic. aps.org The conductivity and diffusion of ions in CsI single crystals have been measured at temperatures between 300°C and 550°C. aps.orgresearchgate.net These experiments indicate that halogen ion defects are the more mobile charge carriers. aps.orgresearchgate.net The dominant defect mechanism is believed to be Schottky defects (pairs of cation and anion vacancies). aps.orgresearchgate.net From these measurements, key thermodynamic parameters for defect formation and mobility have been determined. aps.org
Table 4: Electrical Properties and Defect Parameters for Cesium Iodide (CsI)
| Parameter | Value / Observation | Method of Determination | Citations |
| Pressure-Induced Disproportionation | Occurs above 45 GPa at high temperature; CsI → Cs + I. | X-ray diffraction and electrical conductivity measurements. | aps.org, aps.org |
| Charge Transport Mechanism | Primarily ionic conductivity. | Comparison of tracer diffusion coefficients and electrical conductivity. | aps.org, researchgate.net |
| Dominant Defect Type | Schottky defects. | Analysis of diffusion and conductivity data. | aps.org, researchgate.net |
| Schottky Defect Formation Enthalpy | 1.9 eV | Temperature-dependent conductivity measurements. | aps.org |
| Halogen Vacancy Motion Activation Enthalpy | 0.3 eV | Temperature-dependent conductivity measurements. | aps.org |
| Cesium Vacancy Motion Activation Enthalpy | ~0.58 eV | Temperature-dependent conductivity measurements. | aps.org |
Advanced Material Applications and Performance of Cesium Iodine Systems
Scintillation Materials
As a scintillation material, Cesium Iodide efficiently converts high-energy radiation into visible light, a property that is fundamental to its application in various detectors. spie.org Undoped CsI is a fast and dense scintillator, while doping with activators like Thallium or Sodium can significantly enhance its light output. barc.gov.in
Cesium Iodide is extensively used for the detection of gamma rays and X-rays due to its excellent stopping power, which derives from its high density (4.51 g/cm³) and high effective atomic number. luxiumsolutions.comnih.gov When gamma rays or other high-energy particles interact with a CsI crystal, they deposit their energy, causing the material to luminesce or "scintillate." This emitted light is then converted into an electrical signal by a photodetector, such as a photomultiplier tube (PMT) or a photodiode. nih.gov
This mechanism makes CsI a cornerstone material in diverse applications, including:
Medical Imaging: Used in devices like Positron Emission Tomography (PET) scanners and gamma cameras. luxiumsolutions.com
Homeland Security: Employed in baggage and cargo scanners to detect illicit materials. researchgate.net
High-Energy Physics: Utilized in electromagnetic calorimeters for particle physics experiments. nih.gov
Industrial Inspection: Applied in non-destructive testing of materials and components.
The choice between pure CsI and doped CsI depends on the specific application. Pure CsI has a fast decay time (around 16 ns), making it suitable for applications requiring fast timing. nih.gov However, its light yield is relatively low. Doped versions, particularly CsI(Tl), offer a much higher light yield, which improves energy resolution, but with a slower response time. nih.gov
In recent years, research has expanded into the fabrication and application of Cesium Iodide nanoscintillators—nanoparticles or nanocrystals of CsI. These nanomaterials offer potential advantages over their bulk single-crystal counterparts, including improved spatial resolution in imaging applications and the possibility of new fabrication methods. researchgate.netnih.gov
Key research findings and applications include:
High-Resolution Imaging: Columnar or needle-like nanocrystal structures of CsI are used in digital X-ray imaging detectors. This structure acts as a light guide, channeling the scintillation light towards the photodetector and minimizing lateral light spread, which significantly improves the spatial resolution of the image. nih.govresearchgate.net
Medical Applications: CsI nanoscintillators are being explored for advanced medical imaging techniques, including positron emission tomography (PET), and for their potential use in photodynamic therapy. researchgate.net
Particle Physics: The development of CsI nanocrystals provides a pathway for creating novel, high-performance detectors for particle physics experiments. researchgate.net
The synthesis of CsI nanocrystals can be achieved through various methods, including sol-gel processes and pulsed laser ablation, allowing for control over particle size and properties. researchgate.net These advancements may lead to more efficient and cost-effective detectors for a range of scientific and medical fields.
To improve the scintillation efficiency of Cesium Iodide, the pure crystal is often intentionally doped with a small amount of an activator. This process introduces luminescence centers within the crystal lattice, dramatically increasing the light output.
Thallium (Tl) Doping: Thallium-doped Cesium Iodide (CsI:Tl) is one of the most widely used and brightest scintillators available. nih.gov The thallium activator creates energy levels within the band gap of the CsI crystal, resulting in a very high light yield of approximately 54,000 to 64,000 photons/MeV. luxiumsolutions.comnih.gov The emission spectrum of CsI:Tl peaks at around 550 nm, which is well-matched to the sensitivity of silicon photodiodes, allowing for the construction of compact and rugged detector systems. luxiumsolutions.comnih.gov
Bromine (Br) Doping: Cesium Iodide can also be doped with Cesium Bromide (CsBr). This strategy has been proposed as a way to combine the advantages of pure CsI (fast decay) and doped CsI (high light yield). nih.gov Research indicates that doping with bromine can improve the energy resolution compared to undoped CsI. nih.gov
Lead (Pb) Doping: Lead (Pb²⁺) has been investigated as another dopant for the CsI crystal matrix. Studies on CsI:Pb crystals have shown luminescence bands near 320 nm and 450 nm. These crystals have been evaluated for the detection of alpha particles, demonstrating good energy resolution. epj-conferences.org Further research has explored the response of CsI:Pb scintillators to neutron radiation, indicating sensitivity to both fast and thermal neutrons. mdpi.com
| Scintillator Material | Approx. Light Yield (photons/MeV) | Wavelength of Emission Peak (nm) | Principal Decay Time (ns) | Key Characteristics |
|---|---|---|---|---|
| Pure CsI | ~3,500 | 315 | ~16 | Fast response, low light yield |
| CsI(Tl) | ~56,000 | 550 | ~1,020 | Very high light yield, good match for photodiodes |
| CsI(Na) | ~40,000 | 420 | ~630 | High light output, good match for PMTs |
Optical Components
Beyond its scintillation properties, Cesium Iodide is a valuable optical material due to its exceptionally broad transmission range. It is transparent to light from the deep ultraviolet (UV) to the far-infrared (IR) spectrum. semanticscholar.org This makes it suitable for a variety of specialized optical components, although its softness and hygroscopic nature require careful handling and often a protective coating.
Cesium Iodide is one of the few materials that offers excellent transparency across an extensive portion of the electromagnetic spectrum, typically from 0.25 µm in the UV to 55 µm in the far-IR. semanticscholar.org This makes it an ideal choice for optical windows, prisms, and lenses in systems that must operate over this wide wavelength range.
Applications include:
Broadband Spectroscopy: Used in scientific instruments where analysis across both UV, visible, and IR spectra is required.
Thermal Imaging and Remote Sensing: Its transparency in the far-IR allows it to serve as a protective window for sensitive thermal cameras and sensors.
In Fourier Transform Infrared (FTIR) spectroscopy, a beam splitter is a critical component that divides the incoming infrared beam into two paths within an interferometer. Cesium Iodide is frequently used as a material for FTIR beam splitters because its wide transmission range extends further into the far-infrared than more common materials like Potassium Bromide (KBr). This allows spectrometers equipped with CsI optics to analyze a broader range of molecular vibrations, providing more comprehensive chemical information.
| Property | Value | Significance |
|---|---|---|
| Transmission Range | 0.25 µm to 55 µm | Exceptional broadband transparency from UV to Far-IR |
| Refractive Index | ~1.74 at 10 µm | Influences how light bends when entering the material |
| Density | 4.51 g/cm³ | High density contributes to its radiation stopping power |
| Hygroscopic Nature | Slightly Hygroscopic | Absorbs moisture from the air; requires protective coatings or dry storage |
Photocathodes (e.g., in X-ray Image Intensifier Tubes)
Cesium iodide (CsI) plays a critical role as a photocathode material, particularly in applications such as X-ray image intensifier tubes. wikipedia.orgxrayimageintensifier.com In these devices, an input phosphor, often made of cesium iodide, first converts incoming X-ray photons into visible light photons. xrayimageintensifier.comupstate.edu This visible light then strikes the photocathode, which is typically a compound of cesium, such as CsI or a cesium-antimony alloy. xrayimageintensifier.comradiologykey.com
The primary function of the photocathode is to convert these light photons into electrons through the photoelectric effect. xrayimageintensifier.com The liberated electrons are then accelerated by an electric field toward an anode, initiating a process of electron multiplication that results in a significantly intensified image. xrayimageintensifier.com
Cesium iodide is particularly valued for its high quantum efficiency (QE), especially in the extreme ultraviolet (EUV) and vacuum ultraviolet (VUV) wavelength ranges. wikipedia.orgarxiv.org The QE is a measure of a photocathode's effectiveness, defined as the ratio of emitted photoelectrons to incident photons. arxiv.org Research has shown that CsI photocathodes can achieve a maximum QE of about 40% at a wavelength of 150 nm. arxiv.org The efficiency of CsI photocathodes is sensitive to the electric field strength, particularly in gas media, where the QE can be enhanced at higher gas gains.
Studies have also explored enhancing the performance of other materials by coating them with a thin film of CsI. For instance, coating a copper photocathode with a CsI film and irradiating it with a UV laser has been shown to increase the quantum efficiency by over three orders of magnitude at a wavelength of 266 nm. aip.org This enhancement is linked to a significant reduction in the material's work function. aip.org
The table below summarizes key performance characteristics of Cesium Iodide photocathodes based on various research findings.
| Property | Value/Finding | Wavelength/Conditions | Source |
| Maximum Quantum Efficiency | ~40% | 150 nm | arxiv.org |
| Spectral Sensitivity | Sensitive to VUV and UV rays, but not visible light (solar blind) | Wavelengths shorter than 200 nm | wikipedia.orgrp-photonics.com |
| QE Enhancement on Copper | Over 3 orders of magnitude increase | 266 nm, after UV laser irradiation | aip.org |
| Work Function Reduction | Drops to less than 2 eV on CsI/Cu(100) | After UV laser irradiation | aip.org |
| Optimal Thickness (Soft X-rays) | 150-400 µg/cm² (semitransparent) | 8 and 44 Å |
Perovskite Solar Cells
Cesium-based halide perovskites have emerged as materials of significant interest for photovoltaic applications due to their excellent optoelectronic properties and the potential for low-cost fabrication. nih.govmdpi.com The focus has been particularly on all-inorganic perovskites, which offer better thermal stability compared to their organic-inorganic hybrid counterparts. nih.govsciopen.com
All-Inorganic Cesium Lead Iodide (CsPbI₃) Perovskites
Among the all-inorganic options, cesium lead iodide (CsPbI₃) has attracted a large research community. nih.gov Its complete inorganic nature contributes to improved stability over hybrid perovskites that contain volatile organic components. nih.govmdpi.com However, a major challenge with CsPbI₃ is the stability of its photoactive phase. nih.govnih.gov
The optoelectronic properties of CsPbI₃ make it a suitable candidate for solar cell devices. nih.gov The material in its desirable cubic black phase (α-CsPbI₃) has a band gap of approximately 1.68 eV to 1.73 eV, which is favorable for use as the top cell in tandem solar cells with silicon. nih.govnih.govescholarship.org
The band gap of CsPbI₃ can be tuned through various strategies, a crucial aspect for optimizing its performance in photovoltaic devices. nih.govspiedigitallibrary.org One method is through compositional engineering, such as alloying with other ions. For example, substituting a small fraction of cesium with ethylammonium (B1618946) (EA) can enlarge the band gap to over 1.7 eV. nih.govescholarship.org This increase is associated with the distortion of the Pb-I octahedra. nih.gov Similarly, alloying with manganese (Mn²⁺) has been shown to shift the bandgap from 1.70 eV to 1.79 eV. spiedigitallibrary.org Introducing a bromine-terminated ligand can also regulate the bandgap, making it suitable for pure red light-emitting applications. rsc.org
The table below presents data on the band gap of CsPbI₃ and its variations with different tuning strategies.
| Perovskite Composition | Band Gap (eV) | Tuning Strategy | Source |
| Pure CsPbI₃ | 1.68 - 1.73 | - | nih.govnih.govescholarship.org |
| EA₀.₁Cs₀.₉PbI₃ | 1.71 | Ethylammonium (EA) incorporation | nih.gov |
| Mn²⁺ alloyed CsPbI₃ | 1.79 | Manganese (Mn) alloying | spiedigitallibrary.org |
| Az⁺ doped CsPbI₃ (12.5%) | 2.27 | Aziridinium (B1262131) (Az) doping | acs.org |
A significant hurdle for the commercialization of CsPbI₃ solar cells is the thermodynamic instability of the photoactive black α-phase. d-nb.info At room temperature, it tends to spontaneously transform into a non-perovskite, "yellow" δ-phase, which is not photoactive. nih.govescholarship.org This phase transition is a primary degradation pathway and hinders device performance and longevity. nih.govosti.gov
Numerous research efforts are focused on controlling this phase transformation and stabilizing the black phase. nih.govnih.gov The stability of the perovskite phase is influenced by factors such as temperature, moisture, and crystal size. nih.govnih.gov Strategies to enhance phase stability include:
Dimensionality engineering: Reducing the crystal size to the nanoscale, such as in quantum dots, has been shown to improve the stability of the cubic phase. d-nb.info
Compositional engineering: Incorporating different cations, such as ethylammonium (EA) or aziridinium (Az⁺), can improve phase stability by inducing structural distortion. nih.govacs.org
Additive engineering: The use of additives like hydroiodic acid (HI) and phenylethylammonium iodide (PEAI) can create a distorted, more stable black phase. d-nb.info
Surface passivation: Filling surface iodide vacancies through treatments can reduce the kinetic drivers for the phase transformation. acs.org
Environmental factors like moisture and temperature are key drivers of the phase transition, and understanding their role is crucial for developing effective stabilization strategies. nih.govosti.gov
The performance of CsPbI₃ perovskite solar cells is significantly impacted by defects, particularly at the surface and grain boundaries of the perovskite film. bohrium.comacs.org These defects can act as traps for charge carriers, leading to non-radiative recombination and a reduction in the power conversion efficiency (PCE) of the device. bohrium.com
Surface engineering and passivation are critical strategies to mitigate these issues. bohrium.com This involves treating the surface of the CsPbI₃ film with various chemical agents to passivate defects and improve the interface with charge transport layers. bohrium.comacs.org Successful approaches include:
Molecular Modification: Using molecules like octylammonium iodide (OAI) can passivate surface defects and also convert residual lead iodide into a 2D perovskite phase, which can be beneficial for device performance. acs.org
Polymer Passivation: Polymers such as poly-vinylpyrrolidone (PVP) have been used to passivate the surface, leading to a lower surface energy and stabilization of the cubic CsPbI₃ phase, resulting in devices with higher PCE and improved stability. berkeley.eduresearchgate.net
Acid Passivation: Treatment with acids like (2-(3,6-Dibromo-9H-carbazol-9-yl) ethyl) phosphonic acid (Br-2PACz) has been shown to reduce surface traps, suppress charge recombination, and enhance moisture resistance. kpvs.or.kr
These surface treatments have been instrumental in pushing the PCE of CsPbI₃ solar cells to over 21%. bohrium.com
Lead-Free Cesium Tin Iodide (CsSnI₃) Perovskites
The toxicity of lead in CsPbI₃ perovskites is a significant concern for large-scale commercialization. researchgate.netmdpi.com This has driven research into lead-free alternatives, with cesium tin iodide (CsSnI₃) emerging as a promising candidate. researchgate.netbohrium.com CsSnI₃ is non-toxic and possesses excellent thermal stability. mdpi.combohrium.com
CsSnI₃ has several favorable photoelectric characteristics, including a near-ideal band gap of around 1.3 eV for single-junction solar cells, a strong light absorption coefficient, and high hole mobility. researchgate.netmdpi.comnih.govacs.org This band gap is closer to the optimal value for maximizing theoretical efficiency than that of lead-based perovskites. mdpi.comnih.gov
Despite these advantages, CsSnI₃-based solar cells still face challenges, primarily the facile oxidation of tin from Sn²⁺ to Sn⁴⁺, which can degrade device performance and stability. mdpi.combohrium.com Much of the current research on CsSnI₃ focuses on optimizing the morphology and crystallinity of the perovskite film to enhance efficiency and stability. mdpi.combohrium.com Strategies include additive engineering and compositional regulation to improve film quality and passivate defects. bohrium.com Simulation studies have shown that with optimized device structures, including appropriate electron and hole transport layers, CsSnI₃-based solar cells could theoretically achieve efficiencies around 28.97%. researchgate.netdiva-portal.orgresearchgate.net
The table below compares the key properties of CsPbI₃ and CsSnI₃ perovskites for solar cell applications.
| Property | Cesium Lead Iodide (CsPbI₃) | Cesium Tin Iodide (CsSnI₃) | Source |
| Toxicity | Contains lead (toxic) | Lead-free (non-toxic) | researchgate.netmdpi.com |
| Band Gap | ~1.7 eV | ~1.3 eV | nih.govmdpi.com |
| Primary Challenge | Phase instability (α to δ phase) | Oxidation of Sn²⁺ to Sn⁴⁺ | nih.govmdpi.com |
| Reported PCE | Over 21% (with surface engineering) | ~10.1% (highest reported experimental) | bohrium.comacs.org |
| Theoretical Max PCE | N/A (often for tandem cells) | ~29% (simulated) | diva-portal.org |
Oxidation Stability and Defect Mitigation
In the realm of perovskite solar cells, particularly those based on tin, cesium iodide has emerged as a key component for improving both efficiency and longevity. Tin-based perovskites are a promising lead-free alternative, but they are often plagued by issues of oxidation and a high density of defects, which can significantly hinder their performance.
Research has demonstrated that the application of a cesium iodide passivation layer can dramatically improve the performance of tin-based perovskite solar cells. The champion cell with this modification exhibited a fill factor of 63% and a power conversion efficiency of 6.1%. nih.gov Furthermore, this approach has been shown to greatly enhance the stability of the devices. nih.gov
| Parameter | Without CsI | With 10 nm CsI |
|---|---|---|
| Champion Power Conversion Efficiency (PCE) | 3.67% | 4.71% |
| Champion Fill Factor (FF) | 44% | 64% |
| Champion Short-Circuit Current Density (Jsc) | 19.15 mA/cm² | 21.81 mA/cm² |
| Champion Open-Circuit Voltage (Voc) | 0.43 V | 0.34 V |
A-site Cation Mixtures and Their Impact on Stability
In the broader family of perovskite materials, the strategic mixing of cations at the A-site of the crystal structure has proven to be a highly effective method for enhancing stability. The incorporation of the inorganic cesium cation alongside organic cations like formamidinium (FA) and methylammonium (B1206745) (MA) has been a significant advancement.
Compared to the volatile nature of methylammonium-based perovskites, formamidinium- and cesium-based halide perovskites exhibit greater resistance to thermal degradation. researchgate.net The inclusion of cesium in these mixed-cation systems helps to inhibit the undesirable phase transition from the photoactive α-cubic phase to the photo-inactive δ-hexagonal phase. researchgate.net This stabilization is crucial for maintaining the long-term performance of the solar cell.
Research has shown that triple cation compositions, such as those including cesium, formamidinium, and methylammonium, are thermally more stable and contain fewer phase impurities. rsc.org The introduction of cesium can also improve the moisture resistance of the perovskite film. researchgate.net
Hybrid Perovskites with Cesium Incorporation (e.g., Formamidinium-Cesium Perovskites)
The development of hybrid perovskites that incorporate cesium with formamidinium has led to some of the most efficient and stable perovskite solar cells to date. While pure formamidinium lead iodide (FAPbI₃) has a near-ideal bandgap for photovoltaic applications, it suffers from phase instability. nih.gov The addition of cesium is a promising approach to overcome this limitation.
A notable advancement in this area is a sequential cesium incorporation strategy, which has resulted in formamidinium-cesium perovskite solar cells with a record power conversion efficiency of 24.7% (certified at 23.8%). nih.gov These devices also exhibit excellent operational stability. nih.goviphy.ac.cn
| Perovskite Composition | Power Conversion Efficiency (PCE) | Operational Stability |
|---|---|---|
| FAPbI₃ | 22.6% | Lower |
| SCI-FA₀.₉₁Cs₀.₀₉PbI₃ | 24.7% (Certified 23.8%) | Retains ~90% of initial PCE after 600h under 1 Sun illumination. researchgate.net |
Graphene-Based Devices and Low-Dimensional Materials
The interaction of cesium iodide with graphene, a two-dimensional allotrope of carbon, opens up possibilities for tuning the properties of this remarkable material for various electronic applications.
Adsorption on Graphene Surfaces
Studies have shown that cesium iodide can be deposited onto graphene surfaces as charged clusters. nih.gov Interestingly, the morphology of these adsorbates is dependent on the number of graphene layers. On single-layer graphene (SLG), cesium iodide tends to form atomic clusters of specific, molecular shapes. nih.gov In contrast, on bilayer graphene (BLG), the interaction with an electron beam can induce the formation of ordered two-dimensional cesium iodide crystals. nih.gov
This substrate-selective morphology is attributed to the electronic interactions between the cesium ions and the π-electrons in the graphene sheets. nih.gov The presence of an additional graphene layer in BLG appears to stabilize the formation of the 2D crystal structure.
Tuning of Graphene Properties via CsI Adsorbates
The adsorption of cesium iodide onto graphene can influence its electronic properties through charge transfer. There is evidence of charge transfer between the cesium and iodine atoms and the graphene surface, which leads to different adsorption distances for the two ions. nih.gov This charge transfer can be used to dope (B7801613) the graphene, thereby tuning its carrier density and, consequently, its conductivity. While specific quantitative data on the tuning of graphene's carrier mobility and density by cesium iodide is an area of ongoing research, the principles of charge transfer doping in graphene are well-established. By introducing electron-donating or electron-withdrawing species to its surface, the Fermi level of graphene can be shifted, altering its electronic behavior from n-type to p-type.
Applications in Advanced Detection Technologies
Cesium iodide is a well-established and widely used material in the field of radiation detection due to its excellent scintillation properties. Scintillators are materials that emit light when exposed to ionizing radiation, and this light can then be detected and converted into an electrical signal.
Pure cesium iodide is known for its fast decay time, making it suitable for applications requiring rapid detection. However, its light yield at room temperature is relatively low. To enhance the light output, cesium iodide is often doped with activators such as thallium (CsI(Tl)) or sodium (CsI(Na)).
CsI(Tl) is one of the brightest scintillators, with a high light yield, making it ideal for detecting gamma-rays. caen.it It is commonly used in medical imaging, particularly in X-ray detectors and computed tomography (CT) scanners. While its decay time is longer than that of pure CsI, its high light output leads to better energy resolution. caen.it
| Scintillator Material | Light Yield (photons/MeV) | Decay Time (ns) | Peak Emission (nm) | Energy Resolution at 662 keV (% FWHM) |
|---|---|---|---|---|
| Pure CsI | ~2,000 | ~20 | 310 | Worse than doped |
| CsI(Tl) | ~52,000 - 65,000 | ~1000 | 560 | ≤7.5% (commercially available) to 4.8% (improved) ost-photonics.commdpi.com |
Stability and Transformation Mechanisms
Pressure-Induced Disproportionation of Cesium Iodide
Cesium iodide (CsI) undergoes significant transformations when subjected to high pressure. Under ambient conditions, CsI exists in a simple cubic crystal structure. However, as pressure increases, it transitions to a more densely packed orthorhombic structure. This high-pressure phase is notable for its metallic properties. Research has shown that at approximately 180 gigapascals (GPa), CsI undergoes a process of disproportionation. In this state, it is believed to separate into elemental cesium and a higher-iodide species, although the precise nature of these transformations continues to be an area of active research.
Chemical and Environmental Stability
The chemical and environmental stability of cesium iodide is significantly influenced by its interactions with atmospheric moisture and its response to thermal energy.
Hygroscopicity and Moisture Sensitivity
Cesium iodide is known to be hygroscopic, meaning it has the ability to attract and absorb moisture from the surrounding environment. This property can lead to the degradation of the material's performance, particularly in applications such as radiation detection and in perovskite solar cells. The absorption of water can alter the crystal structure and introduce impurities, which can negatively impact its optical and electronic properties. The sensitivity of CsI to moisture necessitates its handling and storage in controlled, low-humidity environments to maintain its integrity and functionality.
Electron Beam Sensitivity and Degradation
When exposed to an electron beam, such as in a transmission electron microscope (TEM), cesium iodide can undergo degradation. This degradation is often observed as the formation of voids within the crystal lattice. The process is believed to be initiated by the sublimation of iodine from the CsI crystal, which is triggered by the energy imparted by the electron beam. This loss of iodine leaves behind a cesium-rich region that can further degrade. In the context of all-inorganic perovskite quantum dots, such as CsPbI₃, electron beam exposure can induce a phase transition from the crystalline perovskite structure to an amorphous state. The rate of this amorphization is dependent on the dose rate of the electron beam. This sensitivity is a significant challenge when attempting to characterize these materials using electron microscopy techniques.
Defect Tolerance and Ionic Migration in Perovskites
In perovskite materials, particularly lead-halide perovskites, defect tolerance refers to the ability of the material to maintain its high performance despite the presence of structural defects. These materials are known to have a high tolerance for defects, which is a key factor in their impressive photovoltaic performance. However, the migration of ions, particularly iodide ions, within the perovskite lattice is a significant challenge that can lead to the degradation of the material and hysteresis in the performance of solar cell devices.
Ionic migration in these materials is often facilitated by the presence of vacancies and can be exacerbated by factors such as light, heat, and electric fields. The movement of iodide ions can lead to changes in the local stoichiometry of the perovskite, which can affect its electronic properties and long-term stability. Research has focused on strategies to suppress this ion migration, such as through compositional engineering and the introduction of passivating agents. The presence of cesium in mixed-cation perovskites has been linked to improved structural stability, which can in turn help to mitigate some of the issues associated with ion migration.
Future Directions and Emerging Research Areas in Cesium Iodine Compounds
The field of materials science is witnessing a surge in research focused on cesium-iodine based compounds, driven by their versatile properties and potential applications in optoelectronics, energy, and medical imaging. This article delves into the future directions and emerging research areas, focusing on novel synthesis, advanced characterization, computational design, and the application of these materials in nanoscale technologies and perovskites.
Q & A
Q. Q1. What are the standard synthetic routes for cesium diiodide (CsI₂), and how can purity be validated?
Methodological Answer: CsI₂ is typically synthesized via direct combination of cesium (Cs) and iodine (I₂) in anhydrous conditions under controlled stoichiometry. A common approach involves:
Reaction Setup : Conduct the reaction in a sealed quartz ampule under vacuum to prevent oxidation or moisture ingress.
Stoichiometric Control : Use molar ratios of 1:2 (Cs:I₂) to favor CsI₂ formation.
Purification : Sublimation or recrystallization from dry ethanol removes unreacted iodine.
Purity Validation :
- Elemental Analysis : Quantify Cs and I percentages via inductively coupled plasma mass spectrometry (ICP-MS) and compare to theoretical values (e.g., Cs: ~33.3%, I: ~66.7%, analogous to MgI₂/CaI₂ systems ).
- X-ray Diffraction (XRD) : Confirm crystal structure matches reference data for CsI₂.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.
Q. Q2. How can spectroscopic techniques characterize CsI₂’s structural and electronic properties?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify vibrational modes of I⁻ ligands (e.g., stretching frequencies ~100–200 cm⁻¹) .
- Raman Spectroscopy : Resolve lattice vibrations and confirm iodide coordination geometry.
- UV-Vis Spectroscopy : Measure bandgap energy in solution or thin films to assess electronic transitions.
- Solid-State NMR : Probe local Cs⁺ environments (e.g., chemical shifts sensitive to iodide bonding).
Data Interpretation : Compare experimental spectra to computational models (e.g., density functional theory) to validate assignments. Reference spectral libraries for CsI₂ are limited, so cross-validate with analogous diiodides (e.g., CaI₂ ).
Q. Q3. How can discrepancies in CsI₂’s reported lattice parameters be resolved?
Methodological Answer: Discrepancies often arise from synthesis conditions (e.g., temperature, pressure) or impurity phases. To address this:
Controlled Synthesis : Systematically vary parameters (e.g., annealing temperature, cooling rate) and document conditions.
High-Resolution XRD : Use synchrotron sources to detect minor impurity phases (e.g., CsI or CsI₃).
Rietveld Refinement : Quantify phase proportions in multiphase samples.
Cross-Lab Validation : Collaborate to reproduce results using shared protocols (see for data citation standards).
Example : If lattice constants differ by >1%, compare with computational predictions (e.g., using VASP or Quantum ESPRESSO) to identify likely experimental artifacts.
Q. Q4. What novel applications of CsI₂ are being explored in optoelectronics, and how can researchers design experiments to test these?
Methodological Answer: Emerging hypotheses suggest CsI₂’s potential as a wide-bandgap semiconductor or scintillator material. Experimental approaches include:
Thin-Film Deposition : Use pulsed laser deposition (PLD) or chemical vapor deposition (CVD) to grow CsI₂ films.
Photoluminescence (PL) Studies : Measure emission spectra under UV excitation to assess scintillation efficiency.
Device Integration : Fabricate prototype photodetectors and compare performance to CsI or other halides.
In Situ Characterization**: Monitor structural stability under operational conditions (e.g., humidity, temperature).
Data Contradictions : If PL intensity degrades rapidly, investigate surface oxidation using X-ray photoelectron spectroscopy (XPS).
Q. Q5. How can computational methods guide the discovery of CsI₂ polymorphs?
Methodological Answer:
Structure Prediction : Use evolutionary algorithms (e.g., USPEX) to predict stable/high-energy polymorphs.
Phase Stability Analysis : Calculate Gibbs free energy for candidate structures under varying pressures/temperatures.
Experimental Validation : Synthesize predicted polymorphs via high-pressure anvil cells or templated growth.
Diffraction Mapping : Combine XRD and neutron diffraction to resolve subtle structural differences.
Case Study : If a metastable polymorph is predicted, confirm its existence using in situ high-pressure XRD.
Q. Q6. What best practices ensure reproducibility in CsI₂ research?
Methodological Answer:
- Documentation : Publish full synthetic protocols, including raw data (e.g., TGA curves, XRD patterns) as supplementary materials .
- Metadata Standards : Annotate datasets with synthesis conditions (e.g., humidity, precursor batches) using FAIR principles.
- Code Sharing : Provide computational scripts (e.g., Python for data fitting) in repositories like Zenodo .
Q. Q7. How should researchers address contradictory data in CsI₂’s thermal decomposition pathways?
Methodological Answer:
Controlled Replication : Repeat experiments using identical reagents and equipment.
Advanced Analytics : Employ mass spectrometry-coupled TGA to identify gaseous decomposition products.
Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to compare activation energies across studies.
Collaborative Analysis : Share raw data via platforms like OSTI.gov for peer validation.
Example : If decomposition temperatures vary by >50°C, investigate impurity effects (e.g., residual solvents) via gas chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
